Benz(e)acephenanthrylene-7b,8(8H)-diol

PAH Metabolism Carcinogenesis Benzofluoranthene

Benz(e)acephenanthrylene-7b,8(8H)-diol (CAS 57393-19-8), also systematically named 7b,8-dihydro-7,8-dihydroxybenzo[b]fluoranthene, is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H14O2. It is a specific regioisomer of the dihydrodiol metabolites of the environmental carcinogen benzo[b]fluoranthene (BbF).

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 57393-19-8
Cat. No. B12650403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(e)acephenanthrylene-7b,8(8H)-diol
CAS57393-19-8
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4(C(C2=C1)O)O
InChIInChI=1S/C20H14O2/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19,22)18(14)15/h1-11,19,21-22H
InChIKeyBGGWUKAYXMZCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(e)acephenanthrylene-7b,8(8H)-diol (CAS 57393-19-8): A Critical Synthetic Dihydrodiol Standard for Benzo[b]fluoranthene Carcinogenesis Research


Benz(e)acephenanthrylene-7b,8(8H)-diol (CAS 57393-19-8), also systematically named 7b,8-dihydro-7,8-dihydroxybenzo[b]fluoranthene, is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H14O2 . It is a specific regioisomer of the dihydrodiol metabolites of the environmental carcinogen benzo[b]fluoranthene (BbF). Unlike the principal BbF metabolites, this 7b,8-diol is not formed in detectable quantities during the in vitro metabolism of BbF by rat liver enzymes, highlighting its distinct chemical and biological profile compared to its in-class analogs [1].

Why Generic Dihydrodiol Substitution Fails: The Unique Non-Metabolite Status of Benz(e)acephenanthrylene-7b,8(8H)-diol


Substituting Benz(e)acephenanthrylene-7b,8(8H)-diol with other benzo[b]fluoranthene dihydrodiols, such as trans-11,12-dihydrodiol, compromises experimental validity in metabolic activation studies. Metabolic studies have explicitly shown that, unlike its analogs trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene and 1,2-dihydro-1,2-dihydroxybenzo[b]fluoranthene, there is no evidence for the formation of the 7b,8-diol [1]. This fundamental difference means the 7b,8-diol cannot be used interchangeably with other dihydrodiols for investigating bay-region diol epoxide pathways, as it does not represent a metabolite on the carcinogenic activation route. Its specific value instead lies in its utility as a synthetic precursor to phenolic metabolites and as a negative control, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for Benz(e)acephenanthrylene-7b,8(8H)-diol: Differentiation from Closest Analogs


Metabolic Formation: Zero Detection of 7b,8-Diol Versus Identified Analogs

In a controlled in vitro metabolism study using rat liver 9000 x g supernatant, the formation of 7b,8-dihydro-7,8-dihydroxybenzo[b]fluoranthene (the target compound) was explicitly not detected. In contrast, the principal metabolite formed was trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene, with 1,2-dihydro-1,2-dihydroxybenzo[b]fluoranthene also positively identified via mass and UV spectral comparison to synthetic standards [1].

PAH Metabolism Carcinogenesis Benzofluoranthene Metabolite Identification

Tumor Initiating Activity: 9,10-Diol is Active, 7b,8-Diol is Not a Metabolite

The tumor initiating activity of BbF-9,10-diol was evaluated on mouse skin and found to be as active as the parent hydrocarbon benzo[b]fluoranthene (B[b]F), the most potent tumor initiator among the tested benzofluoranthenes [1]. The 7b,8-diol was not evaluated in this study, a consequence of its non-metabolite status, which precludes it from the bay-region diol epoxide activation pathway that BbF-9,10-diol participates in.

Tumorigenesis Mouse Skin Model Dihydrodiols Carcinogenicity

Synthetic Utility: The 7b,8-Diol as a Direct Precursor to 8-Hydroxy-BbF

The target compound has a well-defined synthetic application: it is the immediate precursor for the synthesis of 8-hydroxy-benzo[b]fluoranthene (8-Hydroxy-BbF) via a single-step dehydration reaction [1]. This contrasts with other isomeric hydroxy-BbF compounds (e.g., 1-, 5-, or 6-hydroxy-BbF), which require different, often more complex, multi-step synthetic routes starting from other precursors.

Organic Synthesis Phenolic Metabolites Dehydration Hydroxybenzofluoranthene

Mutagenicity Profile: Key Dihydrodiols Are Mutagenic; 7b,8-Diol is Not a Candidate

The two major hepatic microsomal dihydrodiol metabolites of BbF, 1,2-dihydro-1,2-dihydroxybenzo[b]fluoranthene and 11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene, were both found to be mutagenic toward Salmonella typhimurium TA 100, although their activities were less than that of the parent BbF . The 7b,8-diol, not being a metabolite, was not part of this mutagenicity assessment, establishing it as a non-mutagenic candidate by default in this context, which is a critical differentiating feature for its use as a negative-control standard in genotoxicity assays.

Mutagenicity Salmonella typhimurium Ames Test Dihydrodiols

Best Application Scenarios for Benz(e)acephenanthrylene-7b,8(8H)-diol in Scientific and Industrial Research


Negative-Control Standard in Benzo[b]fluoranthene Metabolite Profiling

In HPLC or LC-MS/MS methods designed to identify and quantify BbF metabolites from in vitro or in vivo samples, this compound serves as an authentic negative-control standard. Its inclusion validates that the analytical system can resolve and correctly identify metabolites while confirming the absence of the 7b,8-diol peak, which is consistent with published metabolic profiles [1], thereby preventing false-positive identification.

Efficient Synthesis of 8-Hydroxy-benzo[b]fluoranthene Reference Material

For laboratories synthesizing the complete panel of monohydroxy-BbF isomers for use as analytical reference standards or for toxicological evaluation, this diol is the direct and most efficient precursor to 8-Hydroxy-BbF via a simple dehydration step [2]. Procuring it eliminates the need for a separate multi-step synthetic campaign for this specific isomer.

Structure-Activity Relationship (SAR) Studies Excluding Bay-Region Activation

In research aimed at understanding the structural requirements for BbF metabolic activation and tumorigenicity, this compound is essential for testing the hypothesis that dihydrodiols not positioned in a bay-region (like the 7b,8-diol) lack tumor-initiating activity. Its use alongside the active 9,10-diol or 11,12-diol provides the necessary negative control to strengthen SAR conclusions [3].

Genotoxicity Assay Specificity Control

When evaluating the mutagenic potential of BbF metabolites in the Ames test or other genotoxicity assays, the 7b,8-diol can be used as a negative-control compound. Since it is not a formed microsomal metabolite and is predicted to be non-mutagenic based on its structural exclusion from the activation pathway, it serves to demonstrate assay specificity and validate that observed mutagenicity from other dihydrodiols is structure-dependent .

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